Methyl 3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
“Methyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a compound that contains a piperazine moiety . Piperazine is often found in drugs or bioactive molecules due to its different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Synthesis Analysis
The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H14N2O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is utilized in synthesizing differentially protected 2-(hydroxymethyl)piperazines, serving as building blocks for biologically active compounds and combinatorial libraries (Gao & Renslo, 2007).
Pharmacological Research
- This compound is involved in the synthesis of new kojic acid derivatives showing potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
- It is used in the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which are evaluated for their anticonvulsant and antimicrobial activities (Aytemir, Çalış, & Özalp, 2004).
- New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized for evaluation of their antidepressant and antianxiety activities (Kumar et al., 2017).
Metabolism and Analysis in Biological Systems
- Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats offer insights into the metabolic pathways of related compounds (Jiang et al., 2007).
Applications in Mass Spectrometry
- Piperazine-based derivatives are used in the derivatization of carboxyl groups on peptides, enhancing signal detection in mass spectrometry for proteome analysis (Qiao et al., 2011).
X-ray and NMR Studies
- X-ray, NMR, and DFT studies of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid contribute to the understanding of molecular interactions and structure elucidation (Dega-Szafran, Katrusiak, & Szafran, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJXZRIRRSAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237082 | |
Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-56-1 | |
Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126766-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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